molecular formula C14H22ClNO4 B12804001 1-Propanaminium, 3-(4-formyl-2-methoxyphenoxy)-2-hydroxy-N,N,N-trimethyl-, chloride CAS No. 84714-21-6

1-Propanaminium, 3-(4-formyl-2-methoxyphenoxy)-2-hydroxy-N,N,N-trimethyl-, chloride

Cat. No.: B12804001
CAS No.: 84714-21-6
M. Wt: 303.78 g/mol
InChI Key: OVKMEDHAOFFOLT-UHFFFAOYSA-M
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Description

1-Propanaminium, 3-(4-formyl-2-methoxyphenoxy)-2-hydroxy-N,N,N-trimethyl-, chloride is a complex organic compound with a variety of potential applications in scientific research and industry. This compound is characterized by its unique structure, which includes a propanaminium backbone, a formyl group, a methoxyphenoxy group, and a trimethylammonium chloride moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 1-Propanaminium, 3-(4-formyl-2-methoxyphenoxy)-2-hydroxy-N,N,N-trimethyl-, chloride typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Propanaminium Backbone: The initial step involves the synthesis of the propanaminium backbone through a reaction between propanamine and an appropriate alkylating agent.

    Introduction of the Formyl Group: The formyl group is introduced via a formylation reaction, often using reagents such as formic acid or formyl chloride.

    Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group is attached through an etherification reaction, typically involving methoxyphenol and an appropriate leaving group.

    Quaternization: The final step involves the quaternization of the amine group with methyl chloride to form the trimethylammonium chloride moiety.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

1-Propanaminium, 3-(4-formyl-2-methoxyphenoxy)-2-hydroxy-N,N,N-trimethyl-, chloride undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, often facilitated by strong nucleophiles such as hydroxide ions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the ether bond and formation of phenol derivatives.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Propanaminium, 3-(4-formyl-2-methoxyphenoxy)-2-hydroxy-N,N,N-trimethyl-, chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and delivery.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 1-Propanaminium, 3-(4-formyl-2-methoxyphenoxy)-2-hydroxy-N,N,N-trimethyl-, chloride depends on its specific application. In biological systems, it may interact with cellular components such as proteins, nucleic acids, and membranes. The formyl group can form covalent bonds with nucleophilic sites, while the quaternary ammonium group can interact with negatively charged biomolecules. These interactions can lead to various biological effects, including inhibition of enzyme activity, disruption of cell membranes, and modulation of signal transduction pathways.

Comparison with Similar Compounds

1-Propanaminium, 3-(4-formyl-2-methoxyphenoxy)-2-hydroxy-N,N,N-trimethyl-, chloride can be compared with other similar compounds, such as:

    1-Propanaminium, 3-(4-hydroxy-2-methoxyphenoxy)-2-hydroxy-N,N,N-trimethyl-, chloride: Lacks the formyl group, resulting in different reactivity and biological activity.

    1-Propanaminium, 3-(4-formyl-2-hydroxyphenoxy)-2-hydroxy-N,N,N-trimethyl-, chloride: Lacks the methoxy group, leading to different chemical properties and applications.

    1-Propanaminium, 3-(4-formyl-2-methoxyphenoxy)-2-hydroxy-N,N,N-trimethyl-, bromide: Contains a bromide ion instead of a chloride ion, affecting its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

84714-21-6

Molecular Formula

C14H22ClNO4

Molecular Weight

303.78 g/mol

IUPAC Name

[3-(4-formyl-2-methoxyphenoxy)-2-hydroxypropyl]-trimethylazanium;chloride

InChI

InChI=1S/C14H22NO4.ClH/c1-15(2,3)8-12(17)10-19-13-6-5-11(9-16)7-14(13)18-4;/h5-7,9,12,17H,8,10H2,1-4H3;1H/q+1;/p-1

InChI Key

OVKMEDHAOFFOLT-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC(COC1=C(C=C(C=C1)C=O)OC)O.[Cl-]

Origin of Product

United States

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